molecular formula C16H17NO5 B15148503 2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid

2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid

Cat. No.: B15148503
M. Wt: 303.31 g/mol
InChI Key: GZFJNPHDIKTELK-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

The synthesis of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with cyclohex-1-ene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. In anticancer studies, the compound has been shown to inhibit the activity of tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be compared with other benzodioxole derivatives, such as:

The uniqueness of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylcarbamoyl)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-8-10-5-6-13-14(7-10)22-9-21-13/h5-7H,1-4,8-9H2,(H,17,18)(H,19,20)

InChI Key

GZFJNPHDIKTELK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O

Origin of Product

United States

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